N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide
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Overview
Description
N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, along with an ethoxymethyl-substituted phenyl ring. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxymethyl Phenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate to form 4-(ethoxymethyl)phenol.
Nitration and Reduction: The intermediate undergoes nitration using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride to yield 4-(ethoxymethyl)aniline.
Coupling with Fluoropyridine: The final step involves coupling 4-(ethoxymethyl)aniline with 6-fluoropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(Ethoxymethyl)benzoic acid derivative.
Reduction: N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorine atom and carboxamide group play crucial roles in enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Methoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide
- N-[4-(Ethoxymethyl)phenyl]-5-fluoropyridine-3-carboxamide
- N-[4-(Ethoxymethyl)phenyl]-6-chloropyridine-3-carboxamide
Uniqueness
N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide is unique due to the presence of the ethoxymethyl group, which imparts specific steric and electronic properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
N-[4-(ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-10-11-3-6-13(7-4-11)18-15(19)12-5-8-14(16)17-9-12/h3-9H,2,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJRBCRIQHSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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